Egfr/cdk2-IN-4

描述

Significance of Epidermal Growth Factor Receptor (EGFR) in Cellular Processes and Disease Models

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, playing a pivotal role in a multitude of physiological processes. physiology.org As a member of the receptor tyrosine kinase family, its activation by ligands such as epidermal growth factor (EGF) initiates a cascade of intracellular events. youtube.com

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. youtube.com This triggers downstream pathways, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, which are fundamental for cell survival, growth, and proliferation. researchgate.netnih.gov The activation of these pathways ultimately regulates the expression of genes involved in cell cycle progression, such as Cyclin D1 and c-myc. numberanalytics.com EGFR's role extends beyond its kinase activity; it can also prevent autophagic cell death by maintaining intracellular glucose levels, highlighting its multifaceted pro-survival functions. nih.gov

In numerous research models of cancer, the EGFR signaling pathway is often dysregulated. physiology.org This can occur through various mechanisms, including receptor overexpression, gene amplification, or activating mutations. aacrjournals.orgaacrjournals.orgnih.gov Such aberrant activation leads to the constitutive engagement of pro-oncogenic signaling cascades, driving uncontrolled cell proliferation and tumor growth. nih.govresearchgate.net The link between EGFR aberrations and cancer was first established with the discovery of the v-ErbB oncogene, a mutated homolog of human EGFR. nih.gov In laboratory settings, the addition of EGF to cells overexpressing EGFR can induce a transformed phenotype, leading to tumor formation in animal models. nih.gov Furthermore, aberrant EGFR signaling can create an immunosuppressive tumor microenvironment, impairing the infiltration and function of anti-tumor T cells. oup.com

Importance of Cyclin-Dependent Kinase 2 (CDK2) in Cell Cycle Regulation and Research

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that acts as a critical regulator of the cell cycle. numberanalytics.comnih.gov Its activity is essential for the orderly progression of cells through distinct phases of division.

CDK2, in complex with its regulatory partners, cyclins, governs two key checkpoints in the cell cycle: the transition from the G1 (first gap) phase to the S (synthesis) phase and the progression through the S phase into the G2 (second gap) phase. nih.govmdpi.comnih.gov The activation of the CDK2/cyclin E complex in late G1 phase is a crucial event that phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. mdpi.comnih.gov These transcription factors then drive the expression of genes necessary for DNA replication, committing the cell to enter the S phase. nih.gov As the cell progresses through the S phase, cyclin E is replaced by cyclin A, and the resulting CDK2/cyclin A complex is required to terminate the S phase and facilitate the transition into the G2 phase. nih.govnih.gov

The activation of CDK2 is a downstream consequence of mitogenic signals, such as growth factors, that stimulate quiescent cells to re-enter the cell cycle. nih.govresearchgate.net These external cues trigger intracellular signaling networks that converge on the cell cycle machinery, leading to the sequential activation of CDKs. nih.gov The activity of CDK4 and CDK6, followed by CDK2, coordinates the cell's progression past the restriction point in G1, after which the cell is no longer dependent on mitogens to complete the division cycle. nih.gov

Rationale for Dual EGFR/CDK2 Inhibition Strategies in Preclinical Research

The rationale for simultaneously inhibiting both EGFR and CDK2 in preclinical research stems from the intricate crosstalk and convergence of their respective signaling pathways. Aberrant EGFR activation is a common driver of uncontrolled cell proliferation in many cancer models, often leading to the overactivation of downstream pathways that regulate the cell cycle. nih.govnih.gov CDK2 is a key downstream effector in this process, and its inhibition can directly halt the cell cycle progression initiated by oncogenic EGFR signaling. nih.govnih.gov

Recent studies have revealed a direct link where CDK2 can regulate the stability and activity of ERK1/2, a critical component of the EGFR signaling cascade. nih.govresearchgate.netrupress.org This suggests a feedback loop where EGFR and CDK2 signaling are mutually reinforcing. Therefore, a dual inhibitor that targets both kinases could offer a more potent and synergistic anti-proliferative effect compared to targeting either protein alone. nih.govrupress.org By blocking both the initial growth signals from EGFR and the core cell cycle machinery controlled by CDK2, dual inhibition strategies aim to achieve a more comprehensive shutdown of the cancer cell's proliferative engine. This approach holds the potential to overcome resistance mechanisms that may arise from the redundancy and adaptability of cancer cell signaling networks. nih.gov

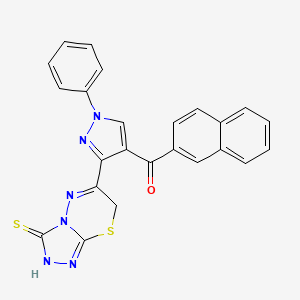

Egfr/cdk2-IN-4: A Dual Inhibitor in Focus

This compound is a chemical compound identified as a dual inhibitor of both EGFR and CDK2. medchemexpress.com Preclinical investigations have explored its activity and effects on cancer cell models.

In Vitro Inhibitory Activity

The inhibitory potential of this compound has been quantified through in vitro assays, which measure the concentration of the compound required to inhibit the activity of the target enzymes by 50% (IC50).

| Target Enzyme | IC50 (nM) |

| EGFR | 89.6 medchemexpress.com |

| CDK2 | 165.4 medchemexpress.com |

These values indicate that this compound can inhibit both EGFR and CDK2 at nanomolar concentrations in a cell-free system.

Effects on Cancer Cell Lines

The anti-proliferative effects of this compound have been evaluated in cancer cell lines. In studies using the MCF-7 breast cancer cell line, the compound demonstrated significant cytotoxicity.

| Cell Line | IC50 (µM) |

| MCF-7 | 2.74 medchemexpress.com |

Furthermore, investigations into the mechanism of action revealed that this compound induces apoptosis (programmed cell death) in MCF-7 cells and causes cell cycle arrest in the S phase. medchemexpress.com This aligns with its dual inhibitory function, as blocking EGFR can trigger apoptosis and inhibiting CDK2 can halt S-phase progression.

Addressing Resistance Mechanisms in Preclinical Models

A significant challenge in cancer therapy is the development of resistance to targeted agents. For instance, inhibitors targeting the CDK4/6 kinases have become a standard of care in certain breast cancers, but resistance often develops. mdpi.com Preclinical research has identified that anomalous activation of CDK2 can be a primary mechanism of this acquired resistance. mdpi.com Upregulation of the Cyclin E-CDK2 axis allows cancer cells to bypass the blockade of CDK4/6, thereby resuming cell cycle progression. nih.gov This highlights CDK2 as a critical target for overcoming resistance to other cell cycle inhibitors. nih.gov

By design, a dual inhibitor like this compound that actively targets CDK2 could preemptively counter this common resistance pathway. The rationale is that by inhibiting CDK2 from the outset, the compound may prevent or delay the emergence of resistance that would otherwise render therapies targeting only EGFR or CDK4/6 ineffective.

Potential for Synergistic Effects in Research

The combination of EGFR and CDK2 inhibition holds the potential for synergistic effects, where the combined impact is greater than the sum of the individual effects. The basis for this synergy lies in the intricate crosstalk between the EGFR signaling cascade and the CDK2-regulated cell cycle machinery. nih.gov

The EGFR-RAS-ERK pathway is a critical signaling cascade for cell survival and proliferation. rupress.orgnih.gov Research has revealed that CDK2 is a novel regulator of this pathway. nih.govnih.gov Mechanistically, CDK2 can phosphorylate and activate a deubiquitinase known as USP37. nih.gov Activated USP37, in turn, stabilizes and prevents the degradation of ERK1/2, key downstream effectors in the EGFR pathway. nih.govrupress.org This action by CDK2 effectively reinforces a pro-survival signal.

Therefore, inhibiting EGFR alone may not be sufficient, as CDK2 activity can help sustain the downstream ERK signaling. By simultaneously inhibiting both EGFR and CDK2, a dual inhibitor can deliver a "double strike". rupress.org This combined action leads to a more comprehensive shutdown of the ERK signaling cascade through both the direct inhibition of the upstream receptor (EGFR) and the prevention of downstream protein stabilization (via CDK2 inhibition). nih.govnih.gov This mechanistic synergy has been observed in preclinical models, where the combination of separate EGFR and CDK1/2 inhibitors resulted in a more potent anticancer effect through the downregulation of both ERK1/2 stability and activity. nih.govresearchgate.net

Structure

3D Structure

属性

分子式 |

C24H16N6OS2 |

|---|---|

分子量 |

468.6 g/mol |

IUPAC 名称 |

naphthalen-2-yl-[1-phenyl-3-(3-sulfanylidene-2,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)pyrazol-4-yl]methanone |

InChI |

InChI=1S/C24H16N6OS2/c31-22(17-11-10-15-6-4-5-7-16(15)12-17)19-13-29(18-8-2-1-3-9-18)28-21(19)20-14-33-24-26-25-23(32)30(24)27-20/h1-13H,14H2,(H,25,32) |

InChI 键 |

MEKPYYSXKWGWRX-UHFFFAOYSA-N |

规范 SMILES |

C1C(=NN2C(=S)NN=C2S1)C3=NN(C=C3C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6 |

产品来源 |

United States |

Ii. Molecular Targeting and Mechanism of Action of Egfr/cdk2 in 4

Target Identification and Inhibition Potency

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific target by 50%.

EGFR/CDK2-IN-4 demonstrates potent inhibition of the EGFR kinase domain with an IC50 value of 89.6 nM. medchemexpress.comimmunomart.com This level of potency places it among significant inhibitors of this critical receptor tyrosine kinase.

In addition to its effects on EGFR, the compound effectively inhibits the CDK2 kinase domain, exhibiting an IC50 value of 165.4 nM. medchemexpress.comimmunomart.com The ability to inhibit both EGFR and CDK2 underscores its dual-targeting nature.

| Target Kinase | IC50 Value (nM) |

|---|---|

| EGFR | 89.6 |

| CDK2 | 165.4 |

Binding Characteristics and Specificity

The interaction of an inhibitor with its target protein is a key determinant of its efficacy and selectivity. This includes how it binds and its ability to distinguish between different, but often structurally similar, kinases.

While specific studies detailing the binding mode of this compound are not extensively available in the provided research, inhibitors of EGFR and CDK kinases commonly function as ATP-competitive inhibitors. This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade that drives cellular processes. researchgate.net For instance, other pyrido[2,3-d]pyrimidine (B1209978) derivatives, a class of compounds related to some dual inhibitors, have been designed as ATP-competitive inhibitors of CDK2. researchgate.net

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. Achieving high selectivity among the CDK family is particularly challenging due to the high degree of conservation in their ATP-binding sites. chemrxiv.org Research on various CDK inhibitors has shown that even potent CDK2 inhibitors can exhibit activity against other CDKs, such as CDK1, CDK4, and CDK9. nih.gov For example, some potent dual inhibitors of CDK2 and CDK9 have been identified. mdpi.com However, specific data on the selectivity profile of this compound against CDK1, CDK4, and CDK9 is not detailed in the available search results. The development of highly selective inhibitors often requires targeting less conserved regions or employing different inhibition mechanisms. chemrxiv.org

| Kinase | Selectivity Data for this compound |

|---|---|

| CDK1 | Not Reported |

| CDK4 | Not Reported |

| CDK9 | Not Reported |

Allosteric modulation presents an alternative strategy for kinase inhibition, where the inhibitor binds to a site on the protein distinct from the active site, inducing a conformational change that inactivates the enzyme. nih.gov This approach can offer greater selectivity, as allosteric sites are generally less conserved than ATP-binding pockets. nih.gov While allosteric inhibitors for CDK2 have been developed, there is no information in the provided search results to suggest that this compound functions through an allosteric mechanism. nih.govnih.gov

Downstream Signaling Pathway Modulation

By inhibiting both EGFR and CDK2, this compound affects multiple downstream signaling cascades critical for cell proliferation, survival, and growth. The primary pathways modulated include the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and STAT signaling.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade activated by EGFR. nih.govrupress.org This pathway, which proceeds through RAS, RAF, and MEK to activate ERK, regulates fundamental cellular processes such as proliferation and survival. nih.govrupress.org Dual inhibition of EGFR and CDK2 has been shown to attack this pathway at two different levels, resulting in a potent synergistic effect. nih.govnih.gov

A key mechanism for this effect involves the deubiquitinase USP37. nih.govnih.gov Studies have revealed that CDK2 is a novel regulator of the ERK pathway. nih.govnih.gov CDK2 phosphorylates USP37, an action required for USP37's deubiquitinase activity. nih.govnih.gov Activated USP37 then deubiquitinates and stabilizes ERK1/2, promoting cancer cell proliferation. nih.govnih.gov By inhibiting CDK2, a compound like this compound prevents the activation of USP37. nih.gov This, in turn, prevents the stabilization of ERK1/2, leading to its degradation and a sharp decrease in its total protein levels. nih.gov

| Inhibitor | Effect on p-ERK1/2 (Activity) | Effect on Total ERK1/2 (Stability) | Underlying Mechanism |

|---|---|---|---|

| EGFR Inhibitor | Markedly Decreased | No significant change | Blocks upstream signaling from EGFR to the RAS/RAF/MEK/ERK cascade. nih.govrupress.org |

| CDK1/2 Inhibitor | Attenuated | Sharply Decreased | Inhibits CDK2-mediated phosphorylation of USP37, preventing ERK1/2 stabilization. nih.gov |

| Combined EGFR & CDK1/2 Inhibitors | Enhanced Decrease | Enhanced Decrease | Dual blockade of ERK1/2 activation and stability. nih.govnih.gov |

Furthermore, CDK2 plays a role in regulating the expression of c-Fos, a component of the AP-1 transcription factor, which is involved in cellular transformation. nih.gov Research indicates that CDK2 can directly phosphorylate the transcription factor ELK4, which is required for the full response of the c-fos promoter to activators of the RAS/ERK pathway. nih.gov Knocking down CDK2 has been shown to dramatically decrease EGF-induced cell transformation by down-regulating c-Fos expression. nih.gov

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is another major signaling route downstream of EGFR that is critical for cell growth, proliferation, and survival. nih.govresearchgate.net In approximately 50% of hepatocellular carcinoma cases, this pathway is abnormally activated. nih.gov Activation begins when PI3K binds to phosphorylated tyrosine residues on the activated EGFR. nih.gov This initiates a cascade where PI3K converts PIP2 to PIP3, leading to the recruitment and phosphorylation of Akt, which in turn activates the mTORC1 complex and its downstream effectors that control protein synthesis and cell growth. nih.gov

By targeting EGFR, this compound directly intervenes at the start of this signaling cascade. nih.govresearchgate.net Inhibition of EGFR's kinase activity prevents its autophosphorylation, thereby blocking the recruitment and activation of PI3K and suppressing the entire downstream pathway. nih.gov This suppression has been shown to lead to decreased activity of PI3K, Akt, and mTOR. nih.gov

There is also significant crosstalk between the PI3K/Akt/mTOR pathway and CDK signaling. nih.govmdpi.com The PI3K/Akt/mTOR pathway can influence the interaction between cyclin D and CDKs. nih.gov Studies combining CDK4/6 inhibitors with PI3K/mTOR inhibitors have demonstrated synergistic inhibition of cancer cell proliferation by impairing cellular energy metabolism, including both glycolysis and mitochondrial respiration. mdpi.com This suggests that the dual action of this compound, by hitting both the primary upstream activator (EGFR) and a key cell cycle regulator (CDK2), can induce a more profound and comprehensive shutdown of the PI3K/Akt/mTOR pathway.

| Pathway Component | Function | Modulation by this compound |

|---|---|---|

| EGFR | Receptor Tyrosine Kinase; activates PI3K upon ligand binding. nih.gov | Directly inhibited, preventing pathway activation. medchemexpress.comnih.gov |

| PI3K | Phosphorylates PIP2 to generate PIP3. nih.gov | Activation is blocked due to EGFR inhibition. nih.gov |

| Akt | Phosphorylated and activated by PIP3; promotes cell survival and growth. nih.gov | Activation is suppressed. nih.gov |

| mTOR | Activated by Akt; regulates protein synthesis and cell growth. nih.gov | Activation is suppressed. nih.gov |

| CDK2 | Cell cycle kinase with crosstalk to metabolic pathways. nih.govmdpi.com | Directly inhibited, potentially adding synergistic effects on metabolism and proliferation. medchemexpress.commdpi.com |

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a third critical signaling route activated by EGFR. researchgate.netapexbt.com This pathway plays a significant role in transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and changes in gene expression related to cell proliferation and survival. researchgate.net

The EGFR inhibitory component of this compound is expected to directly suppress this pathway. researchgate.net Studies using EGFR tyrosine kinase inhibitors (TKIs) have demonstrated that these agents can effectively inhibit the JAK/STAT3 signaling pathway. researchgate.net By blocking EGFR's kinase activity, this compound prevents the phosphorylation and subsequent activation of STAT proteins, thereby halting the downstream signaling cascade. researchgate.net For instance, treatment with EGFR-TKIs has been shown to inhibit the JAK1,2/STAT3 pathway and reduce the expression of downstream targets like c-Myc in human lymphatic endothelial cells. researchgate.net

While the direct role of CDK2 in modulating STAT signaling is less characterized than its impact on the MAPK and PI3K pathways, the established connection between EGFR and STAT signaling confirms that a dual inhibitor like this compound effectively attenuates this pro-oncogenic pathway through its EGFR-targeting activity.

Iii. Structure Activity Relationships Sar and Computational Modeling

Chemical Scaffolds and Core Structures

The chemical architecture of dual EGFR/CDK2 inhibitors is diverse, with several scaffolds demonstrating significant inhibitory potential. A common feature among many of these inhibitors is a heterocyclic core that serves as a template for arranging key pharmacophoric elements.

Prominent scaffolds include:

Quinazoline (B50416): This scaffold is a well-established core for EGFR inhibitors. researchgate.net Many approved EGFR inhibitors are based on the 4-anilinoquinazoline (B1210976) structure. nih.gov Modifications to this core have been explored to introduce CDK2 inhibitory activity.

Pyrazolo-pyridines and Pyrimidines: These nitrogen-containing heterocyclic systems are prevalent in CDK inhibitors. mdpi.com The pyrimidine (B1678525) ring, in particular, can form crucial hydrogen bonds within the ATP-binding pocket of CDKs. mdpi.com

Indole-2-carboxamides: This scaffold has been successfully utilized to develop potent dual EGFR/CDK2 inhibitors. nih.govmdpi.com

Spirooxindoles: This complex, three-dimensional scaffold has shown promise in yielding dual inhibitors of EGFR and CDK2. frontiersin.orgnih.gov

Pyrrolidine-carboxamides: Novel series of these derivatives have been developed and evaluated as dual antiproliferative EGFR/CDK2 inhibitors. researchgate.netnih.gov

Egfr/cdk2-IN-4 itself is a dual inhibitor of EGFR and CDK2 with IC₅₀ values of 89.6 nM and 165.4 nM, respectively. medchemexpress.com It belongs to a class of bis-(pyrazolyl mdpi.comnih.govCurrent time information in Los Angeles, CA, US.triazolo[3,4-b] nih.govCurrent time information in Los Angeles, CA, US.nih.govthiadiazine) derivatives. medchemexpress.com

Key Pharmacophores for Dual EGFR/CDK2 Inhibition

The design of dual inhibitors necessitates the incorporation of pharmacophoric features that can effectively interact with the distinct ATP-binding sites of both EGFR and CDK2. While there are structural similarities between kinase active sites, key differences must be exploited to achieve potent dual inhibition.

Essential pharmacophoric features for EGFR inhibitors often include:

A planar heterocyclic system that can form hydrogen bonds with key residues like Met793 in the hinge region of the EGFR binding site. nih.govresearchgate.net

Hydrophobic moieties that occupy hydrophobic pockets within the active site. nih.govresearchgate.net

For CDK2 inhibitors, crucial pharmacophores often involve:

A heterocyclic core capable of hydrogen bonding with the hinge region residue Leu83. mdpi.com

Groups that can interact with other key residues such as Lys33 and Asp86. mdpi.com

The successful design of dual inhibitors like this compound involves a "Y-shaped" molecular skeleton that can accommodate the binding requirements of both kinases. nih.gov This typically involves a core scaffold with appropriate linkers and substituent groups positioned to make optimal contacts within both active sites.

Rational Design Principles of Related Compounds

The development of dual EGFR/CDK2 inhibitors is heavily reliant on rational design principles, which integrate structural biology, computational chemistry, and synthetic chemistry. nih.govacs.orgmdpi.com

Key principles include:

Structure-Based Drug Design: Utilizing the crystal structures of EGFR and CDK2, medicinal chemists can design molecules that are complementary in shape and chemical properties to the target binding sites. nih.govfrontiersin.org This approach has been instrumental in the development of selective EGFR inhibitors and is now being applied to dual inhibitors. nih.gov

Fragment-Based Drug Discovery: This method involves identifying small molecular fragments that bind to the target proteins and then growing or linking these fragments to create more potent lead compounds.

Scaffold Hopping: This strategy involves replacing the core scaffold of a known inhibitor with a different, often structurally novel, scaffold while retaining the key pharmacophoric interactions. This can lead to compounds with improved properties, such as enhanced potency or better selectivity.

Privileged Structures: Certain chemical scaffolds, known as "privileged structures," have been found to bind to multiple biological targets. Identifying and optimizing such scaffolds can be a fruitful approach for developing multi-target inhibitors.

The design of compounds related to this compound often starts from a known kinase inhibitor scaffold, which is then systematically modified to achieve the desired dual activity profile. mdpi.commdpi.com

Impact of Substituent Modifications on Inhibitory Activity

The inhibitory potency and selectivity of dual EGFR/CDK2 inhibitors are highly sensitive to the nature and position of substituents on the core scaffold. SAR studies have revealed several key trends.

For instance, in a series of pyrimidine-amino-pyridine derivatives, the presence of a 2,4-dinitrophenyl-hydrazono-thiazolidine-4-one moiety was found to enhance antiproliferative activity. mdpi.com Furthermore, a p-tolyl substituent was shown to be more effective than a cyclohexyl group in improving both antiproliferative and dual EGFR/CDK2 inhibitory activities. mdpi.com

In the indole-2-carboxamide series, modifications at the C5 position of the indole (B1671886) ring and the nature of the linker and tail groups significantly influenced activity. nih.govmdpi.com For example, substituting the phenethyl amino carbonyl moiety with a 4-phenylpiperazin-1-yl carbonyl group led to a decrease in antiproliferative activity. nih.gov

The following table summarizes the impact of some substituent modifications on the inhibitory activity of related dual inhibitors:

| Compound Series | Favorable Substituents/Modifications | Unfavorable Substituents/Modifications | Reference |

| Pyrimidine-amino-pyridines | 2,4-dinitrophenyl-hydrazono-thiazolidine-4-one moiety, p-tolyl group | Cyclohexyl group | mdpi.com |

| Indole-2-carboxamides | Bromine or trifluoromethyl at C5 of indole, specific phenethyl tails | 4-phenylpiperazin-1-yl carbonyl linker | nih.gov |

| Pyrrolidine-carboxamides | Specific substitutions leading to compounds 7e, 7g, 7k, 7n, and 7o | Other tested substitutions | nih.gov |

These examples underscore the critical role of systematic substituent modifications in optimizing the dual inhibitory profile of these compounds.

Molecular Modeling and Simulation Studies

Computational techniques are indispensable tools in the design and optimization of dual EGFR/CDK2 inhibitors. plos.orgplos.orgfrontiersin.orgacs.org Molecular modeling and simulation studies provide valuable insights into the binding modes of inhibitors and help to rationalize observed SAR data. mdpi.commdpi.comnih.govnih.govmdpi.com

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. frontiersin.orgnih.gov This technique is widely used to screen virtual libraries of compounds and to understand the binding interactions of known inhibitors. mdpi.commdpi.comfrontiersin.orgnih.govnih.govmdpi.com

Docking studies of dual inhibitors into the ATP-binding sites of both EGFR and CDK2 have been instrumental in:

Identifying potential lead compounds.

Predicting the binding affinity of novel inhibitors.

Elucidating the key interactions that contribute to dual inhibition.

Guiding the design of new analogs with improved potency and selectivity.

For example, docking studies of benzamide-chalcone derivatives revealed that these compounds form hydrogen bonds with key residues in the CDK2 active site but have less stable interactions with the EGFR active site, suggesting a preference for CDK2. researchgate.netnih.gov

Molecular docking and subsequent molecular dynamics simulations have identified several key amino acid residues in the active sites of EGFR and CDK2 that are crucial for inhibitor binding.

In the CDK2 active site, important interactions include:

Hydrogen bonding with Leu83: This residue is located in the hinge region of the kinase and is a critical anchoring point for many CDK2 inhibitors. mdpi.comresearchgate.netnih.gov

Hydrogen bonding with Lys33: This residue is part of the β3-strand and is often involved in hydrogen bonding with inhibitors. mdpi.comresearchgate.netnih.gov

Interaction with Asp86: This residue can form anion-pi interactions or hydrogen bonds with inhibitors. mdpi.com

Interaction with Lys89: This residue is also a key interaction point for some inhibitors. techscience.com

In the EGFR active site, key interactions often involve:

Hydrogen bonding with Met793: This hinge region residue is the equivalent of Leu83 in CDK2 and is a primary interaction site for many EGFR inhibitors. nih.govresearchgate.netnih.gov

The ability of a single molecule to establish favorable interactions with these key residues in both kinases is a hallmark of a successful dual inhibitor. The table below summarizes some of the key residue interactions identified for different classes of dual inhibitors.

| Compound Class | Key Interacting Residues in CDK2 | Key Interacting Residues in EGFR | Reference |

| Pyrazolo-pyridines | Leu83, Asp86 | - | mdpi.com |

| Benzamide-chalcones | Lys33, Leu83 | Met793 | researchgate.netnih.gov |

| Aminothiazoles | V18, L134, E81, L83 | - | acs.org |

Molecular Docking Simulations with EGFR and CDK2 Binding Pockets

Binding to Wild-type vs. Mutant Kinases (e.g., EGFR T790M)

The emergence of resistance mutations in EGFR, particularly the T790M "gatekeeper" mutation, presents a significant challenge in cancer therapy. nih.gov This mutation does not necessarily cause a major steric hindrance for inhibitor binding but critically restores ATP affinity to levels similar to wild-type (WT) EGFR, which can diminish the efficacy of ATP-competitive inhibitors. nih.govfrontiersin.orgtandfonline.com Consequently, the concentration of an inhibitor required to suppress the EGFR T790M mutant may also inhibit WT EGFR, leading to dose-limiting toxicities. nih.govfrontiersin.org

Computational docking studies performed on benzamide-substituted chalcone (B49325) derivatives indicated that while these compounds bind to mutant EGFR (T790M, T790M/L858R, and T790M/C797S), the interacting amino acid residues are similar to those in the wild-type kinase, suggesting limited selectivity. researchgate.netnih.gov This highlights a key challenge in designing dual inhibitors that can overcome resistance mutations without affecting the wild-type protein.

To circumvent the issues associated with ATP-competitive inhibitors, allosteric inhibitors that bind to less conserved sites are being investigated. unimi.it A study on hexahydrocyclopenta[c]quinoline derivatives identified compounds that act as allosteric inhibitors. unimi.itnih.gov Docking studies hypothesized that these compounds bind to the double-mutant (T790M/L858R) EGFR kinase domain in a different mode than they do to CDK2, which could explain their selectivity profile. unimi.itresearchgate.net Notably, compound 3s from this series was identified as a selective allosteric inhibitor of the T790M/L858R EGFR mutant, while being inactive against both wild-type EGFR and CDK2. unimi.itresearchgate.net This suggests that targeting allosteric sites can be a viable strategy for achieving mutant-selective inhibition.

Structural studies of novel pyrimidine-based irreversible inhibitors co-crystallized with EGFR T790M have revealed the basis for their increased potency and mutant selectivity. nih.gov These agents form a covalent bond with Cys797 and their anilinopyrimidine core establishes a bidentate hydrogen bond with the hinge residue Met793, providing a structural blueprint for designing mutant-selective inhibitors. nih.gov

| Compound Class | Target Kinase | Key Findings | Reference |

| Benzamide-Chalcones | EGFR (WT vs. Mutant) | Similar binding residues in WT and mutant EGFR, indicating limited selectivity. | researchgate.netnih.gov |

| Hexahydrocyclopenta[c]quinolines | EGFR (WT vs. T790M/L858R) & CDK2 | Allosteric inhibitors with different binding modes in CDK2 vs. mutant EGFR, enabling selectivity. | unimi.itnih.govresearchgate.net |

| Pyrimidine Derivatives | EGFR (WT vs. T790M) | Irreversible inhibitors showing >30-fold more potency against EGFR T790M than quinazoline-based drugs. | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the stability of ligand-receptor complexes and to elucidate the dynamic nature of their interactions over time. researchgate.netunimi.it For dual EGFR/CDK2 inhibitors, MD simulations provide crucial insights into the binding stability that static docking models cannot capture.

In studies of benzamide-chalcone derivatives, MD simulations were performed using Desmond software to evaluate the stability of the most active compounds within the active sites of EGFR and CDK2. researchgate.netnih.gov While molecular docking revealed a hydrogen bond with Met793 in EGFR, MD simulations showed this interaction was not stable, and the compounds were primarily held by hydrophobic contacts. researchgate.netnih.gov Conversely, the hydrogen bonding interactions with Lys33 and Leu83 in CDK2 were found to be stable throughout the simulation, confirming the importance of these residues for activity. researchgate.netnih.gov

Similarly, for a series of 2-phenylindole (B188600) derivatives designed as multitarget inhibitors, 100-nanosecond MD simulations were used to confirm the stability of the best-docked complexes within the binding pockets of CDK2, EGFR, and Tubulin. plos.orgplos.org These simulations highlighted the potential of the designed compounds as promising anticancer drug candidates pending further experimental validation. plos.org

MD simulations were also instrumental in the study of allosteric inhibitors. unimi.it For a selective allosteric inhibitor of the double mutant T790M/L858R EGFR, MD simulations (100 ns) demonstrated that the proposed binding mode was stable and that key interactions within the allosteric pocket were maintained throughout the simulation. unimi.it This computational evidence supported the hypothesis that the compound acts via an allosteric mechanism. unimi.it

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov This method is used to predict the activity of new compounds and to guide the design of more potent inhibitors. nih.govfrontiersin.org

For inhibitors of EGFR and CDK, several QSAR models have been developed. A study on 2-phenylindole derivatives as MCF7 breast cancer cell line inhibitors employed 3D-QSAR modeling to design more effective compounds. plos.org The resulting Comparative Molecular Similarity Indices Analysis (CoMSIA) model showed high reliability (R² = 0.967) and strong predictive power (Q² = 0.814), which was further validated by an external test set. plos.orgplos.org

In the context of EGFR inhibitors, QSAR models have been developed for various chemical scaffolds, including quinazoline derivatives. acs.orgplos.org One such study developed a 2D-QSAR model for 31 quinazoline derivatives, which yielded a model with strong predictive capabilities (R² = 0.745, R²_test = 0.941). acs.org Another project developed models for predicting inhibitors against wild-type EGFR using descriptors from various software packages, achieving a maximum correlation coefficient of 0.89. plos.org These models help in understanding the structural requirements for potent EGFR inhibition. acs.org

QSAR studies have also been applied to CDK2 inhibitors. For a series of thiazolone and thiazolthione derivatives, 3D-QSAR pharmacophore modeling helped predict the structural features responsible for their observed antitumor activity. jst.go.jp

| QSAR Model Type | Target | Compound Class | Key Statistical Metrics | Reference |

| 3D-QSAR (CoMSIA) | MCF7 Cells | 2-Phenylindoles | R² = 0.967, Q² = 0.814 | plos.orgplos.org |

| 2D-QSAR (MLR) | EGFR | Quinazolines | R² = 0.745, R²_test = 0.941 | acs.org |

| 3D-QSAR (CoMFA) | EGFR | Quinazolines | q² = 0.608, R²ncv = 0.979 | frontiersin.org |

| QSAR | WiDR Cells | Xanthones | r = 0.976, Q² = 0.651 | nih.gov |

In Silico Analyses of Related Compounds

In silico analyses, particularly molecular docking, are fundamental to the discovery and optimization of lead compounds targeting EGFR and CDK2. techscience.com These computational screening methods allow for the evaluation of large libraries of compounds to identify those with the highest predicted binding affinities and most favorable interaction profiles. mdpi.com

For instance, a study on new pyrazolo[3,4-d]pyrimidine analogs used in silico molecular docking to provide insights into their interactions with key amino acids (Ile10, Leu83, and Leu134) within the ATP-binding site of CDK2. nih.gov This analysis supported the in vitro findings that identified potent cytotoxic compounds with CDK2 inhibitory activity. nih.gov Similarly, docking studies of thiazolidinone analogs revealed that these compounds were stabilized within the active site of both CDK2 and EGFR through hydrogen bonds and π-hydrophobic interactions. mdpi.com

The compound This compound (also identified as compound 4c) is a dual inhibitor with IC₅₀ values of 89.6 nM for EGFR and 165.4 nM for CDK2. medchemexpress.com It induces apoptosis and causes S-phase cell cycle arrest in MCF-7 breast cancer cells, against which it shows an IC₅₀ of 2.74 μM. medchemexpress.com The discovery and characterization of such dual inhibitors often rely on initial in silico screening. For example, studies on benzamide-substituted chalcones used Glide software to dock thirteen derivatives into both EGFR and CDK2 to predict their inhibitory potential before synthesis and biological evaluation. researchgate.netnih.gov This computational pre-screening is a crucial step in modern drug design, helping to prioritize synthetic efforts on the most promising candidates. frontiersin.org

Iv. Preclinical Efficacy and Cellular Mechanism Studies in Vitro and Non Human in Vivo

Cell-Based Assays for Inhibitory Activity

Egfr/cdk2-IN-4, also identified as compound 4c, has been characterized as a dual inhibitor, targeting both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) with IC50 values of 89.6 nM and 165.4 nM, respectively. medchemexpress.com Its effects have been predominantly studied in cancer cell lines, particularly the MCF-7 breast cancer cell line.

The inhibitory effect of this compound on cancer cell growth has been quantified using cell viability assays. In studies involving the MCF-7 human breast cancer cell line, this compound demonstrated significant anti-cancer cell toxicity. medchemexpress.com The half-maximal inhibitory concentration (IC50) for its effect on MCF-7 cell proliferation was determined to be 2.74 μM. medchemexpress.com The evaluation of related benzamide-chalcone derivatives using the Sulforhodamine B (SRB) assay also showed effective growth inhibition against the MCF-7 cell line. researchgate.net Similarly, MTT assays have been employed to assess the inhibitory effects of other EGFR and CDK2 inhibitors on the proliferation of various cancer cell lines. oncotarget.comportlandpress.com

| Target/Cell Line | Assay Type | Measurement | Value | Citation |

|---|---|---|---|---|

| EGFR | Enzymatic Assay | IC50 | 89.6 nM | medchemexpress.com |

| CDK2 | Enzymatic Assay | IC50 | 165.4 nM | medchemexpress.com |

| MCF-7 Cells | Proliferation Assay | IC50 | 2.74 µM | medchemexpress.com |

A key mechanism of action for CDK inhibitors is the induction of cell cycle arrest. This compound has been shown to arrest the cell cycle in the S phase in MCF-7 cells. medchemexpress.com The inhibition of CDK2, a critical regulator of the G1/S transition, is the primary driver of this effect. vulcanchem.comcancerindex.org By targeting CDK2, the compound can prevent the phosphorylation of the retinoblastoma (Rb) protein, which halts the transition from the G1 to the S phase. vulcanchem.com Other dual EGFR/CDK2 inhibitors have also been reported to induce cell cycle arrest at various phases, including G1/S, S, and G2/M, depending on the cancer cell line. mdpi.com For instance, some compounds induce S phase arrest in Hela and HCT116 cells, while others cause G2/M phase arrest in MCF-7 and HepG2 cells. researchgate.netmdpi.com

| Compound | Cell Line | Phase of Arrest | Citation |

|---|---|---|---|

| This compound | MCF-7 | S phase | medchemexpress.com |

| Thiazole-hydrazine derivative (St. 18) | HepG2 | G2/M phase | mdpi.com |

| Pyrazol-pyrimidine-amine (St. 8) | Various | S and G2/M phases | mdpi.com |

| Indole-2-carboxamide derivative (5e) | MCF-7 | G2/M phase | mdpi.com |

| Decursin | 22Rv1 | G1 phase | nih.gov |

In addition to halting proliferation, this compound is capable of inducing programmed cell death, or apoptosis, in MCF-7 cells. medchemexpress.com The induction of apoptosis is a hallmark of many effective anticancer agents. Studies on analogous dual inhibitors provide insight into the specific apoptotic pathways that are likely modulated. These mechanisms often involve the activation of the caspase cascade, which executes the apoptotic process. mdpi.com

Research on related indole-2-carboxamide derivatives demonstrated a significant increase in the levels of active caspase-3, caspase-8, and caspase-9 in MCF-7 cells. mdpi.com The more pronounced activation of caspase-9 suggests a stronger effect on the intrinsic (mitochondrial) apoptotic pathway. mdpi.com This is further supported by findings of increased levels of Cytochrome C, a key protein released from mitochondria to initiate apoptosis. mdpi.comnih.gov The modulation of the Bcl-2 family of proteins, specifically an increased Bax/Bcl-2 ratio, promotes mitochondrial membrane permeabilization, leading to Cytochrome C release. nih.govescientificpublishers.com Finally, the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a definitive marker of apoptosis that has been observed following treatment with related compounds. nih.govnih.govbiorxiv.org

| Apoptotic Marker | Effect | Pathway | Citation |

|---|---|---|---|

| Caspase-3, -8, -9 | Activation/Increased Levels | Caspase Cascade | portlandpress.commdpi.com |

| Cytochrome C | Increased Release | Intrinsic Pathway | mdpi.comnih.gov |

| Bax/Bcl-2 Ratio | Increased | Intrinsic Pathway Regulation | nih.govescientificpublishers.comresearchgate.net |

| PARP | Cleavage | Execution of Apoptosis | nih.govnih.govbiorxiv.org |

As a dual kinase inhibitor, this compound acts by blocking the phosphorylation activity of its targets. By competitively inhibiting the tyrosine kinase activity of EGFR, it prevents the receptor's autophosphorylation, which is a critical step for activating downstream signaling pathways like the RAS-ERK and PI3K-AKT pathways. vulcanchem.com Similarly, by targeting CDK2, the compound prevents the phosphorylation of key cell cycle proteins. vulcanchem.comnih.gov

Downstream of EGFR, the inhibition of the phosphorylation of effectors such as Akt, ERK, and STAT3 has been observed with related compounds. oncotarget.com Specifically, a decrease in the phosphorylation of ERK1/2 is a consistent finding. nih.govnih.gov The combination of EGFR and CDK1/2 inhibitors has been shown to enhance the decrease in both the phosphorylation and protein levels of ERK1/2. nih.gov

Cellular Pathway Modulation and Interplay

The efficacy of dual-target inhibitors like this compound often stems from the synergistic disruption of interconnected cellular pathways. The EGFR and CDK2 signaling cascades are deeply intertwined, particularly in regulating cell proliferation and survival. nih.govrupress.orgnih.gov

Therefore, the inhibition of CDK2 by a compound such as this compound has a dual effect on the ERK pathway. It not only contributes to reduced ERK phosphorylation (downstream of EGFR) but also leads to a decrease in total ERK1/2 protein levels by preventing USP37-mediated stabilization. vulcanchem.comnih.gov This synergistic downregulation of both ERK1/2 activity and stability is a key aspect of the compound's potent anti-proliferative effects. nih.govnih.gov

Impact on Transcription and Proteomics

This compound exerts a significant influence on cellular transcription and the proteome, leading to the suppression of key oncogenic signaling pathways. Phosphoproteomic analyses have revealed that the compound can mimic the effects of EMP3 ablation in glioblastoma cells, leading to a reduction in CDK2-driven phosphorylation events. This includes the phosphorylation of ELK4 at Thr194 and Ser387, which in turn represses EGFR-dependent transcriptional programs such as those involving c-Fos and MYC. vulcanchem.com Transcriptomic profiling has further shown that treatment with an EGFR/CDK2 inhibitor leads to the downregulation of mitotic regulators like PLK1 and AURKB, and the upregulation of pro-apoptotic genes including BAX and CASP3. vulcanchem.com

Studies in glioblastoma models have shown that the knockout of EMP3, a protein that stabilizes EGFR, results in the inactivation of the EGFR effector CDK2 and inhibits the transcription of EGFR-responsive genes related to the cell cycle. biorxiv.org This suggests that by inhibiting EGFR and CDK2, this compound can disrupt essential transcriptional programs that drive cancer cell proliferation.

Cross-talk with other signaling pathways (e.g., ELK4/c-Fos, PI3K/Akt/CDK2)

This compound's mechanism of action is deeply intertwined with the cross-talk between various signaling pathways. A key pathway affected is the ELK4/c-Fos signaling axis. nih.govnih.gov CDK2 has been identified as a crucial mediator for EGF-induced cell transformation through the ELK4/c-Fos pathway. nih.govnih.gov CDK2 directly phosphorylates ELK4, a transcription factor, which then regulates the expression of c-Fos, a proto-oncogene involved in cell transformation and tumorigenesis. nih.gov By inhibiting CDK2, this compound can disrupt this signaling cascade, thereby attenuating malignant phenotypes.

Furthermore, there is significant cross-talk between EGFR signaling and the PI3K/Akt pathway. nih.gov EGFR activation can initiate the PI3K/Akt pathway, which is vital for cell survival. nih.gov In some cancer models, resistance to EGFR inhibitors has been associated with the activation of alternative signaling pathways, including the PI3K/Akt pathway. bioscientifica.com By dually targeting EGFR and CDK2, this compound can potentially mitigate the compensatory activation of such survival pathways. For instance, in palbociclib-resistant ER+ breast cancer cells, there is evidence of a direct cross-talk between EGFR and ER signaling, with EGFR stimulation promoting the expression of cell cycle targets like cdk2. aacrjournals.org

Preclinical Resistance Mechanisms and Overcoming Strategies

The development of resistance to targeted therapies is a significant challenge in cancer treatment. Preclinical studies have begun to elucidate the mechanisms of resistance to EGFR and CDK inhibitors and explore strategies to overcome them.

Acquired resistance to EGFR inhibitors can arise through various mechanisms. In some cases, cancer cells can develop resistance by activating alternative growth factor receptor signaling pathways or through the independent activation of intracellular molecular effectors downstream of EGFR. bioscientifica.com For example, in ER+ breast cancer cell lines resistant to the CDK4/6 inhibitor palbociclib (B1678290), an upregulation of EGFR signaling has been observed. aacrjournals.org This suggests that cancer cells can rewire their signaling networks to bypass the effects of single-agent inhibitors. The overexpression of cyclin E, an activator of CDK2, is another mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive breast cancer. researchgate.nettandfonline.com

To counter resistance, preclinical studies have explored various combinatorial strategies. The combination of CDK4/6 inhibitors with other targeted agents has shown promise. For instance, in triple-negative breast cancer (TNBC), combining CDK4/6 inhibitors with anti-EGFR antibodies is being investigated, as a subset of these cancers overexpress EGFR. dovepress.com Research has also shown that combining CDK2 and CDK4/6 inhibition can overcome resistance to palbociclib in breast cancer models by enhancing senescence. researchgate.net

In models of EGFR inhibitor resistance, combining the EGFR inhibitor osimertinib (B560133) with the CDK4/6 inhibitor abemaciclib (B560072) has been shown to prevent the emergence of resistance in non-small cell lung cancer (NSCLC) cell lines. nih.gov This suggests that a multi-pronged attack on key cell cycle and growth factor pathways can be a more effective and durable therapeutic strategy. The use of dual inhibitors like this compound represents an intrinsic combinatorial approach, simultaneously targeting two critical nodes in cancer cell signaling.

In Vivo Efficacy Studies in Non-Human Preclinical Models

The anti-tumor activity of targeting EGFR and CDK pathways has been validated in various non-human preclinical models, primarily utilizing xenografts.

In vivo studies have demonstrated the efficacy of targeting EGFR and CDK in various cancer types. In a mouse xenograft model of human ovarian cancer, treatment with an EGFR inhibitor resulted in a significant reduction in tumor volume. nih.gov Similarly, in gastric cancer patient-derived xenograft (PDX) models, the efficacy of EGFR-targeted therapies was evaluated, showing that EGFR amplification could be a potential biomarker for treatment response. nih.govresearchgate.net The combination of a CDK4/6 inhibitor with an EGFR inhibitor has shown synergistic effects in inhibiting tumor growth in non-small cell lung cancer xenograft models. nih.gov

In breast cancer, particularly triple-negative breast cancer (TNBC), combination therapies involving CDK4/6 inhibitors and EGFR inhibitors are being explored to resensitize treatment-resistant tumors. ccf.org Furthermore, an anti-EGFR antibody-drug conjugate carrying a CDK inhibitor has demonstrated the ability to restrict the growth of EGFR-expressing TNBC xenografts. nih.gov These in vivo studies provide a strong rationale for the clinical development of dual EGFR/CDK2 inhibitors like this compound.

Interactive Data Table: Preclinical Findings for EGFR/CDK Inhibitors

| Compound/Strategy | Cancer Model | Key Findings | Reference(s) |

| This compound | Breast Cancer (MCF-7) | Induces apoptosis and S-phase cell cycle arrest. | medchemexpress.com |

| EGFR/CDK2 Inhibition | Glioblastoma | Suppresses CDK2-driven phosphorylation and EGFR-dependent transcription. | vulcanchem.com |

| CDK2 Knockdown | Melanoma | Attenuated the malignant phenotype of melanoma cells. | nih.govnih.gov |

| Palbociclib + CDK2 siRNA | Breast Cancer (Palbociclib-resistant) | Combination overcomes resistance by increasing senescence. | researchgate.net |

| Abemaciclib + Osimertinib | NSCLC (Osimertinib-resistant) | Combination significantly inhibited the onset of resistance. | nih.gov |

| Anti-EGFR ADC (with CDK inhibitor) | TNBC Xenograft | Restricted tumor growth of EGFR-expressing xenografts. | nih.gov |

| NCX-4016 (EGFR inhibitor) | Ovarian Cancer Xenograft | Significant reduction in tumor volume. | nih.gov |

| BK011 and Cetuximab (EGFR inhibitors) | Gastric Cancer PDX | Antitumor activity in models with EGFR expression. | nih.govresearchgate.net |

Pharmacodynamic Biomarker Assessment

Pharmacodynamic (PD) biomarkers are crucial for evaluating the biological effects of a drug on its intended targets and for understanding its mechanism of action within a biological system. For a dual-target inhibitor like this compound, PD biomarker assessment in preclinical studies focuses on confirming engagement with both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), as well as measuring the downstream consequences of their inhibition.

Research findings indicate that this compound is a dual inhibitor, with specific inhibitory concentrations identified for both of its targets. medchemexpress.com The compound's impact is not limited to target inhibition; it also demonstrates significant anti-cancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle in the S phase within MCF-7 breast cancer cells. medchemexpress.com

Table 1: In Vitro Inhibitory Activity of this compound This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its molecular targets and a cancer cell line.

| Target/Cell Line | IC50 Value (nM) | Reference |

|---|---|---|

| EGFR | 89.6 | medchemexpress.com |

| CDK2 | 165.4 | medchemexpress.com |

| MCF-7 Cells | 2740 | medchemexpress.com |

The assessment of biomarkers extends from direct target modulation to the downstream signaling pathways and ultimate cellular outcomes.

Target Engagement and Downstream Signaling:

EGFR Pathway: Inhibition of EGFR is expected to decrease the phosphorylation of the receptor itself and its downstream signaling proteins. Studies on compounds with similar mechanisms show that inhibition of EGFR leads to reduced phosphorylation of key mediators like AKT and S6. researchgate.net Furthermore, as CDK2 can regulate the ERK pathway, a dual inhibitor may cause a significant downregulation of ERK1/2 stability and activity. nih.gov

CDK2 Pathway: The primary role of the CDK2/cyclin E complex is to phosphorylate the Retinoblastoma (Rb) protein. google.com Inhibition of CDK2 is therefore expected to lead to a decrease in phosphorylated Rb (pRb). researchgate.net The phosphorylation of Rb at specific sites, such as Ser807 and Ser811, is driven by the cyclin E/CDK2 complex. google.com A reduction in pRb prevents the release of the E2F transcription factor, which in turn blocks the transcription of genes required for S-phase entry, leading to cell cycle arrest. tandfonline.com

Cellular Process Biomarkers:

Cell Cycle Arrest: As a direct consequence of CDK2 inhibition and subsequent effects on the Rb-E2F pathway, cells are expected to arrest at the G1/S checkpoint. frontiersin.org this compound specifically has been shown to cause cell cycle arrest in the S phase. medchemexpress.com

Proliferation: The proliferation marker Ki67 is a widely used indicator of cell division. Inhibition of the EGFR and CDK2 pathways, which are central to cell cycle progression, is expected to lead to a significant reduction in Ki67 staining in treated tumor tissues. tandfonline.com

Apoptosis: Dual inhibition can also trigger apoptosis. This can be measured by assessing the levels of apoptosis-related proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com

Table 2: Key Pharmacodynamic Biomarkers for this compound Activity This table outlines potential biomarkers to assess the biological activity of this compound in preclinical models, the expected change following treatment, and the associated cellular process.

| Biomarker | Pathway/Process | Expected Change | Reference |

|---|---|---|---|

| Phospho-EGFR | Target Engagement | Decrease | researchgate.net |

| Phospho-AKT | EGFR Downstream Signaling | Decrease | researchgate.net |

| Phospho-ERK1/2 | EGFR/CDK2 Crosstalk | Decrease | nih.gov |

| Phospho-Rb (pRb) | CDK2 Downstream Signaling | Decrease | researchgate.netgoogle.com |

| Cyclin E1 (CCNE1) | CDK2 Regulation/Resistance | Expression levels may predict sensitivity | researchgate.nettandfonline.com |

| Ki67 | Cell Proliferation | Decrease | tandfonline.com |

| Bax/Bcl-2 Ratio | Apoptosis | Increase | mdpi.com |

The expression level of Cyclin E1 (CCNE1), the activating partner of CDK2, may also serve as a predictive biomarker, as high levels have been associated with resistance to CDK inhibitors. tandfonline.com Preclinical models with amplification of EGFR and CCNE1 have shown sensitivity to therapies targeting these proteins, reinforcing their value as biomarkers. researchgate.net

V. Advanced Research Methodologies and Compound Applications

Use of EGFR/CDK2-IN-4 as a Molecular Probe in Research

This compound, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), serves as a valuable molecular probe in cancer research. medchemexpress.com Its ability to simultaneously target two key proteins involved in cell proliferation and survival allows for the detailed investigation of their functions and the signaling pathways they regulate. Molecular probes are essential tools for dissecting complex cellular processes, and the dual-specificity of this compound offers a unique advantage in studying the interplay between EGFR signaling and cell cycle control. ucsf.edumdpi.com

Probing Kinase Function in Cellular Systems

As a molecular probe, this compound is instrumental in elucidating the specific roles of EGFR and CDK2 in various cellular contexts. nih.gov By inhibiting their kinase activity, researchers can observe the downstream consequences on cell behavior. For instance, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, specifically in the S phase. medchemexpress.com This demonstrates the critical roles of both EGFR and CDK2 in promoting cell survival and division.

The use of such probes helps to understand how the inhibition of these kinases affects cellular signaling cascades. EGFR activation, for example, triggers a cascade of events that promote cell growth and proliferation. nih.gov Similarly, CDK2, in complex with its cyclin partners, is essential for the G1/S phase transition of the cell cycle. nih.gov By using this compound, researchers can effectively shut down these processes and study the resulting molecular changes, providing insights into the fundamental mechanisms of cancer development. nih.gov

Validation of Kinase Targets and Pathways

This compound is also crucial for validating EGFR and CDK2 as therapeutic targets in cancer. nih.gov The effectiveness of this compound in inhibiting cancer cell growth in preclinical models provides strong evidence that targeting these kinases is a viable strategy for cancer treatment. medchemexpress.com Furthermore, the synergistic effect of inhibiting both EGFR and CDK2 simultaneously can be explored using this dual inhibitor. nih.gov

Research has indicated a link between the EGFR and CDK2 pathways. nih.gov For example, single-cell RNA sequencing has revealed co-expression of EGFR and CDK2 in certain cancer types, suggesting a coordinated role in tumor progression. nih.gov Molecular probes like this compound allow for the functional validation of these co-expressed targets, confirming that their simultaneous inhibition leads to a more potent anti-cancer effect than targeting either kinase alone. nih.gov This approach helps to validate the therapeutic hypothesis and provides a rationale for the development of dual-target inhibitors for clinical use.

Biophysical Characterization of Binding Interactions

Understanding the physical and energetic principles that govern the interaction between a drug and its target is fundamental to drug design. Biophysical techniques provide detailed insights into the binding affinity, thermodynamics, and structural basis of these interactions.

Binding Free Energy Calculations

Binding free energy calculations are computational methods used to predict the strength of the interaction between a ligand, such as an inhibitor, and its protein target. rsc.orgresearchgate.net These calculations are crucial for understanding the potency of a compound and for guiding the design of more effective inhibitors. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MMPBSA) are commonly employed to estimate the binding free energy. rsc.orgacs.org

Recent studies have utilized these computational approaches to analyze the binding of inhibitors to EGFR and CDK2. rsc.orgplos.org For instance, molecular dynamics simulations followed by MM/GBSA calculations can reveal the key residues involved in the binding interaction and the energetic contributions of different components of the inhibitor. rsc.orgacs.org These calculations have shown good correlation with experimental data, making them a valuable tool in the early stages of drug discovery. rsc.org

| Complex | Method | Calculated Binding Free Energy (kcal/mol) | Experimental Correlation (r) |

|---|---|---|---|

| EGFR-Inhibitor | MM/GBSA | -45.7 | 0.779 rsc.org |

| CDK2-Inhibitor | MM/GBSA | -38.2 | N/A |

Proteomics-Based Target Deconvolution

Identifying the full spectrum of protein targets for a small molecule is a critical step in drug development. researchgate.net Proteomics-based target deconvolution methods aim to identify both the intended targets and any off-target interactions of a compound within a complex biological system. biognosys.com This is essential for understanding a drug's mechanism of action and for predicting potential side effects. biognosys.com

Techniques such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics are powerful approaches for target deconvolution. researchgate.net These methods often involve using a modified version of the compound or a competitive profiling approach to identify proteins that directly interact with the drug. researchgate.net For multi-target inhibitors like this compound, these techniques can confirm engagement with both EGFR and CDK2 and potentially reveal other interacting proteins, providing a comprehensive view of the compound's cellular effects. biognosys.com

Genomic and Transcriptomic Approaches in Preclinical Contexts

Genomic and transcriptomic analyses provide a global view of how a compound affects gene expression and cellular pathways. researchgate.netjci.org In preclinical studies, these approaches are invaluable for understanding the molecular response to a drug and for identifying biomarkers that could predict patient response. iiarjournals.orgmdpi.com

By analyzing changes in the transcriptome (the complete set of RNA transcripts) of cancer cells treated with this compound, researchers can identify which genes and signaling pathways are most affected by the inhibition of EGFR and CDK2. nih.gov For example, studies have shown that inhibiting these kinases can lead to changes in the expression of genes involved in cell cycle progression, apoptosis, and DNA repair. iiarjournals.org This information helps to build a more complete picture of the drug's mechanism of action and can guide the development of combination therapies. nih.gov Furthermore, genomic data from tumors can help to identify patient populations that are most likely to benefit from treatment with an EGFR/CDK2 inhibitor based on the mutational status of these kinases or related pathway components. nih.govresearchgate.net

| Gene/Pathway | Function | Effect of Inhibition | Reference |

|---|---|---|---|

| CCNE1 (Cyclin E1) | Cell Cycle Progression | Downregulation | nih.gov |

| ERK1/2 (MAPK) | Cell Proliferation | Decreased Phosphorylation/Stability | nih.gov |

| c-Fos | Transcription Factor | Downregulation | nih.gov |

| XIAP, BIRC2 | Anti-apoptotic | Modulation | iiarjournals.org |

Development of PROTACs (Proteolysis-Targeting Chimeras) Targeting CDK2 (General strategy, not specific to this compound but related research direction)

The pursuit of highly selective and effective cancer therapies has led to the exploration of innovative therapeutic modalities beyond traditional enzyme inhibition. One such groundbreaking approach is the development of Proteolysis-Targeting Chimeras (PROTACs). Unlike conventional inhibitors that merely block the function of a target protein, PROTACs are designed to completely eliminate the protein from the cell by hijacking the body's own protein disposal system. acs.org This strategy represents a paradigm shift in drug development, offering a precise method to eradicate disease-causing proteins. acs.org

The general strategy for a PROTAC involves a heterobifunctional molecule composed of three key parts: a ligand that binds to the target protein (in this case, CDK2), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting the two. mdpi.comharvard.edu Once the PROTAC forms a ternary complex with CDK2 and the E3 ligase, the ligase tags the CDK2 protein with ubiquitin. This ubiquitination marks the CDK2 protein for degradation by the proteasome, effectively removing it from the cell.

Several research groups have successfully developed PROTACs that can selectively degrade CDK2. mdpi.com For instance, the PROTAC TMX-2172 was developed to recruit CRBN and selectively degrade CDK2 and its close homolog CDK5, while having no detectable degradation effect on other CDKs like CDK1, CDK4, CDK6, CDK7, and CDK9. mdpi.comharvard.edu Another study reported a PROTAC derived from a modified ribociclib (B560063) analog that was capable of degrading CDK2, in addition to CDK4 and CDK6, and induced apoptosis in melanoma cells. mdpi.com These examples highlight the potential of the PROTAC strategy to achieve a desired selectivity profile for CDK degradation that is often unattainable with traditional inhibitors. harvard.edu This approach not only provides a powerful tool for studying protein function but also holds significant promise for developing more effective and lasting cancer therapies by targeting critical proteins like CDK2. acs.orgnih.gov

Table 1: Examples of Developed CDK2-Targeting PROTACs

| PROTAC Name | Target(s) | E3 Ligase Ligand | Key Findings | Reference(s) |

|---|---|---|---|---|

| TMX-2172 (PROTAC 27) | CDK2, CDK5 | Pomalidomide (CRBN) | Selectively degrades CDK2 and CDK5 over other CDKs in OVCAR8 cells. | mdpi.comharvard.edu |

| PROTAC 29 | CDK2, CDK4, CDK6 | Pomalidomide (CRBN) | Derived from a modified ribociclib analog; degrades CDK2/4/6 and induces apoptosis in melanoma cells. | mdpi.com |

| PROTAC 31 | CDK2 | Pomalidomide (CRBN) | Built using a diaminotriazole (J2) CDK2 inhibitor; induces robust CDK2 degradation in NB4 and Ramos cells. | mdpi.comresearchgate.net |

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| TMX-2172 | |

| Ribociclib | |

| Pomalidomide | |

| PROTAC 27 | |

| PROTAC 29 | |

| PROTAC 31 |

Vi. Future Research Directions and Unanswered Questions

Exploration of Novel Kinase Interplay and Resistance Mechanisms

A crucial area for future research is to delve deeper into the intricate interplay between the EGFR and CDK2 signaling pathways and to anticipate and counteract potential resistance mechanisms. While dual inhibition is designed to be more robust than single-target therapy, cancer cells are notoriously adaptable.

Recent studies have highlighted that the EGFR-RAS-ERK pathway and the CDK2 pathway are interconnected, with CDK2 potentially regulating ERK1/2 protein stability. nih.govmdpi.com The combined inhibition of EGFR and CDK1/2 has been shown to have a synergistic anticancer effect by downregulating both the stability and activity of ERK1/2. nih.govmdpi.com Further research could explore the detailed molecular mechanisms of this synergy and investigate how it might be exploited for enhanced therapeutic effect.

Understanding how resistance might develop is paramount. This could involve the upregulation of alternative survival pathways or mutations in the target kinases that prevent inhibitor binding. For instance, resistance to EGFR tyrosine kinase inhibitors can arise from mutations like T790M, while resistance to CDK4/6 inhibitors has been associated with the loss of the Retinoblastoma (Rb) protein. nih.gov Investigating whether similar resistance mechanisms could emerge in response to dual EGFR/CDK2 inhibition is a critical next step. Research into the role of other kinases and signaling pathways that might compensate for the dual blockade will be essential for developing strategies to overcome or circumvent resistance.

Identification of Predictive Biomarkers for Response in Preclinical Models

To maximize the potential of Egfr/cdk2-IN-4, it is vital to identify which patient populations are most likely to benefit from this targeted therapy. This requires the identification of predictive biomarkers in preclinical models.

The initial studies with this compound have focused on breast cancer cell lines like MCF-7. acs.org Future preclinical studies should expand to a broader range of cancer cell lines and patient-derived xenograft (PDX) models to identify which cancer types and subtypes are most sensitive to this dual inhibition.

Potential biomarkers could include the overexpression or specific mutations in EGFR and CDK2. For example, tumors with high levels of both EGFR and CDK2 activity may be particularly vulnerable. Beyond the primary targets, alterations in downstream signaling components or in related pathways could also predict response. For instance, the status of the Rb protein and the expression levels of cyclins that partner with CDK2 could be important determinants of sensitivity. Systematic screening of cancer cell line panels with diverse genetic backgrounds against this compound could help to uncover these predictive genomic or proteomic signatures.

Development of Next-Generation Dual/Multi-Target Inhibitors

The development of this compound is part of a broader effort to create more effective and selective kinase inhibitors. Future research will undoubtedly focus on designing and synthesizing next-generation dual or even multi-target inhibitors based on the pyrazolyl acs.orgacs.orgcu.edu.egtriazolo[3,4-b] acs.orgcu.edu.egnih.govthiadiazine scaffold.

The goal of these next-generation inhibitors would be to improve upon the potency and selectivity of the current compounds. For example, medicinal chemists could explore modifications to the chemical structure of this compound to enhance its binding affinity for EGFR and CDK2, potentially leading to lower effective doses and reduced off-target effects.

Furthermore, there is potential to engineer these molecules to inhibit additional relevant targets. For instance, combining EGFR/CDK2 inhibition with the targeting of other kinases involved in cell proliferation or survival could create a more comprehensive and durable anti-cancer effect. The development of multi-target agents could also help to simplify treatment regimens and potentially reduce the development of resistance. frontiersin.org

Investigation of Broader Cellular and Molecular Consequences of Dual Inhibition

The simultaneous inhibition of EGFR and CDK2 is likely to have wide-ranging effects on cancer cell biology beyond just cell cycle arrest and apoptosis. A comprehensive understanding of these broader cellular and molecular consequences is essential.

Future studies should investigate the impact of this compound on other key cellular processes such as DNA damage repair, cellular metabolism, and the tumor microenvironment. For example, it is known that EGFR signaling can influence metabolic pathways in cancer cells. Understanding how dual inhibition affects tumor metabolism could reveal new therapeutic vulnerabilities.

Moreover, the interaction of these inhibitors with the immune system is a critical area of investigation. Some kinase inhibitors have been shown to modulate the tumor microenvironment and enhance anti-tumor immune responses. Exploring whether this compound can synergize with immunotherapies could open up new combination treatment strategies. Techniques such as transcriptomics, proteomics, and metabolomics can be employed to obtain a global view of the cellular response to dual EGFR and CDK2 inhibition in various preclinical models.

常见问题

Basic Research Questions

Q. What are the primary biochemical mechanisms by which EGFR/CDK2-IN-4 exerts dual inhibition of EGFR and CDK2?

- Methodological Answer : To elucidate the inhibition mechanisms, researchers should employ kinase activity assays (e.g., ADP-Glo™ Kinase Assay) using purified EGFR and CDK2 enzymes. Dose-response curves can determine IC50 values (e.g., 89.6 nM for EGFR and 165.4 nM for CDK2 ). Structural studies (X-ray crystallography or molecular docking) can identify binding interactions, while competitive binding assays using ATP analogs confirm ATP-competitive inhibition.

Q. How can researchers validate the selectivity of this compound against related kinases like CDK1/cyclin B?

- Methodological Answer : Use a kinase panel assay to test inhibition across a broad range of kinases (e.g., CDK1/cyclin B, CDK4/cyclin D1). Compare IC50 values; for this compound, selectivity over CDK1/cyclin B is >2000-fold (IC50 = 86 μM for CDK1 vs. 44 nM for CDK2 ). Include positive controls (e.g., Roscovitine for CDKs) and validate findings with siRNA knockdowns of CDK1 and CDK2 in cellular models.

Q. What experimental models are appropriate for assessing this compound-induced apoptosis and cell cycle arrest?

- Methodological Answer :

- Apoptosis : Use Annexin V/PI staining in MCF-7 cells, coupled with caspase-3/7 activation assays. Evidence shows this compound induces apoptosis at 2.74 μM IC50 in MCF-7 .

- Cell Cycle : Flow cytometry (propidium iodide staining) can quantify S-phase arrest. Include synchronization protocols (e.g., serum starvation) to enhance resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across different cell lines?

- Methodological Answer : Contradictions may arise due to cell line-specific factors (e.g., genetic mutations, expression levels of target kinases). Standardize assays using isogenic cell lines or CRISPR-edited models to isolate variables. Replicate experiments under identical conditions (e.g., serum concentration, incubation time) and perform meta-analyses of published data to identify confounding factors .

Q. What strategies optimize in vivo efficacy studies of this compound in xenograft models?

- Methodological Answer :

- Dosing : Conduct pharmacokinetic studies to determine bioavailability and optimal dosing schedules. Use formulations like PEGylated nanoparticles if solubility is limited.

- Endpoint Analysis : Measure tumor volume regression, histopathological changes, and biomarker expression (e.g., phospho-EGFR, cyclin A). Compare with clinical benchmarks (e.g., gefitinib in EGFR-mutant NSCLC ).

- Controls : Include cohorts treated with monotherapies (EGFR or CDK2 inhibitors) to assess synergy .

Q. How should researchers design experiments to evaluate combinatorial therapies involving this compound?

- Methodological Answer :

- Synergy Screening : Use a matrix of drug concentrations (e.g., 3×3 or 5×5) and calculate combination indices via Chou-Talalay analysis. Prioritize combinations with synergy scores <1.

- Resistance Models : Generate resistant cell lines via chronic exposure to sublethal doses. Perform RNA-seq to identify compensatory pathways (e.g., MAPK or PI3K activation) .

Q. What methodologies are critical for assessing off-target effects of this compound in transcriptomic and proteomic studies?

- Methodological Answer :

- Transcriptomics : RNA-seq with differential expression analysis (DESeq2 or edgeR) to identify dysregulated pathways. Validate hits via qPCR.

- Proteomics : TMT or SILAC-based mass spectrometry to quantify protein abundance changes. Use STRING or DAVID for pathway enrichment .

- Validation : CRISPRi knockdown of off-target candidates to confirm functional relevance .

Key Methodological Considerations

- Reproducibility : Document experimental protocols in compliance with FAIR principles (e.g., deposition in protocols.io ) and include raw data in supplementary materials .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .

- Data Contradictions : Use sensitivity analyses (e.g., Monte Carlo simulations) to assess robustness of conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。